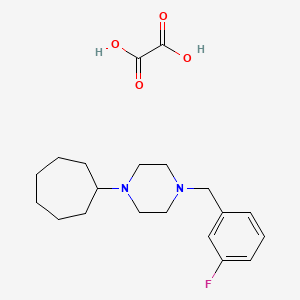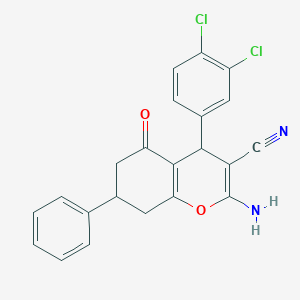![molecular formula C16H17NO5S B4960730 ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4960730.png)
ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as EMBA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EMBA is a thiazolidinedione derivative that has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In
作用机制
The mechanism of action of ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation and cancer. ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation and cancer. Additionally, ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix and are important in cancer invasion and metastasis.
Biochemical and Physiological Effects:
ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to have various biochemical and physiological effects. ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages and monocytes. Additionally, ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to reduce oxidative stress and protect against cellular damage by scavenging free radicals and increasing antioxidant enzyme activity. ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
实验室实验的优点和局限性
Ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several advantages for use in lab experiments. ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a synthetic compound that can be easily synthesized in the lab, allowing for greater control over the purity and concentration of the compound. Additionally, ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to have low toxicity and minimal side effects in animal studies. However, ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate also has some limitations for use in lab experiments. ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
未来方向
There are several future directions for research on ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One potential direction is to investigate the use of ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to elucidate the mechanism of action of ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate and its effects on various signaling pathways. Another potential direction is to investigate the use of ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in combination with other anticancer agents to enhance its efficacy in cancer treatment. Finally, further studies are needed to evaluate the safety and efficacy of ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in humans, including clinical trials to determine its potential use as a therapeutic agent.
In conclusion, ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a synthetic compound that has potential applications in scientific research, particularly in the fields of inflammation, oxidative stress, and cancer. ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, and has several advantages for use in lab experiments. However, further research is needed to elucidate the mechanism of action of ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate and its effects on various signaling pathways, and to evaluate its safety and efficacy in humans.
合成方法
Ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be synthesized through a multistep process that involves the reaction of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with 2-mercaptoacetic acid to form the thiazolidinedione ring, resulting in the final product of ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate.
科学研究应用
Ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to have potential applications in scientific research, particularly in the fields of inflammation, oxidative stress, and cancer. ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages and monocytes. Additionally, ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been found to exhibit antioxidant properties, reducing oxidative stress and protecting against cellular damage. ethyl [5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
属性
IUPAC Name |
ethyl 2-[(5E)-5-[(4-methoxy-3-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-4-22-14(18)9-17-15(19)13(23-16(17)20)8-11-5-6-12(21-3)10(2)7-11/h5-8H,4,9H2,1-3H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDABPSFUBQWYRG-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC)C)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)C)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl [(5E)-5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4960648.png)

![5-(3,4-dimethoxybenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4960657.png)

![4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4960671.png)
![ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4960677.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide](/img/structure/B4960685.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4960694.png)
![1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4960702.png)

![3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)

